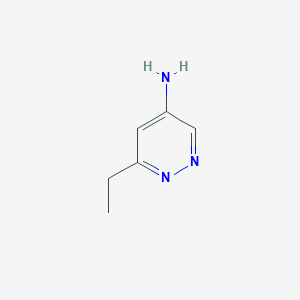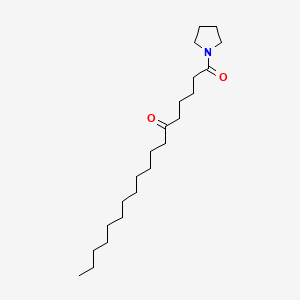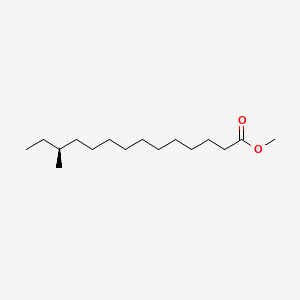
(S)-12-Methyltetradecanoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-12-Methyltetradecanoic acid methyl ester is a methyl ester derivative of a branched-chain fatty acid. This compound is part of the larger family of fatty acid methyl esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-12-Methyltetradecanoic acid methyl ester typically involves the esterification of the corresponding fatty acid with methanol. This reaction is often catalyzed by acidic or basic catalysts. Common reagents include sulfuric acid, hydrochloric acid, or trimethylchlorosilane in methanol . The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including this compound, often involves the transesterification of triglycerides found in natural oils and fats. This process uses methanol and a catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters and glycerol .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-12-Methyltetradecanoic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces the corresponding fatty acid and methanol.
Oxidation: Produces various oxidation products, including aldehydes, ketones, and carboxylic acids.
Reduction: Produces the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-12-Methyltetradecanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of (S)-12-Methyltetradecanoic acid methyl ester involves its interaction with cellular membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl palmitate: Another fatty acid methyl ester with similar properties but a different carbon chain length.
Methyl stearate: Similar in structure but with a longer carbon chain.
Methyl oleate: An unsaturated fatty acid methyl ester with a double bond in the carbon chain.
Uniqueness
(S)-12-Methyltetradecanoic acid methyl ester is unique due to its branched-chain structure, which imparts distinct physical and chemical properties compared to straight-chain fatty acid methyl esters. This branching can influence its melting point, solubility, and reactivity, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
62691-05-8 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
methyl (12S)-12-methyltetradecanoate |
InChI |
InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
BJIUDNXPLSJWKE-HNNXBMFYSA-N |
Isomerische SMILES |
CC[C@H](C)CCCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCC(C)CCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


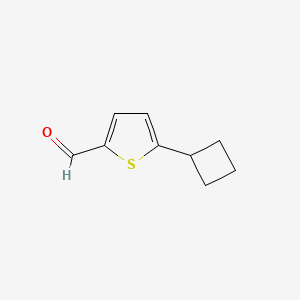
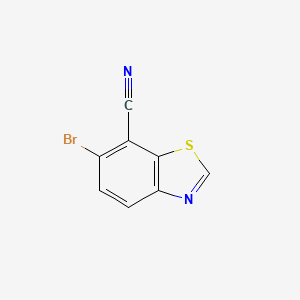
![tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
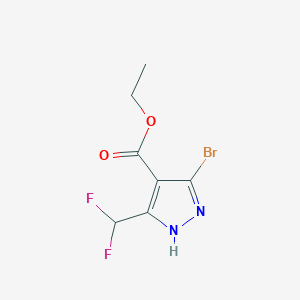
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13927959.png)
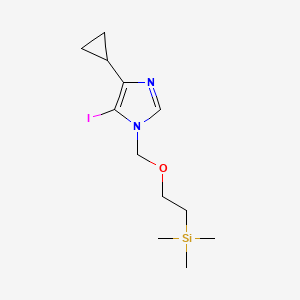
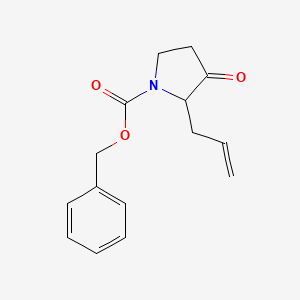
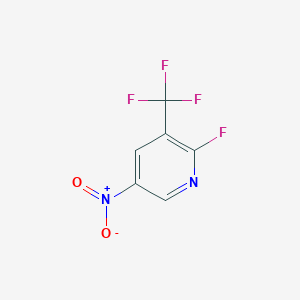
![2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13927977.png)
![1-Oxa-7-azaspiro[4.4]nonane-2,6,8-trione, 9,9-dimethyl-](/img/structure/B13927988.png)
![8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile](/img/structure/B13927989.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13927992.png)
